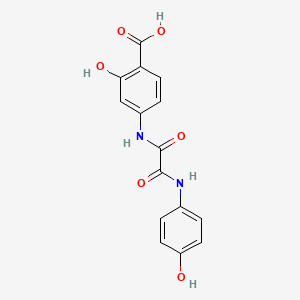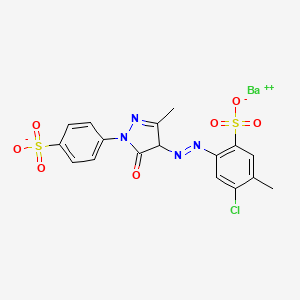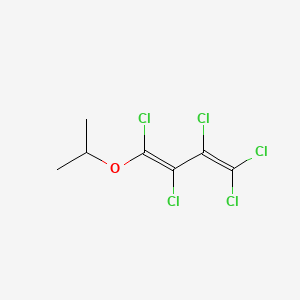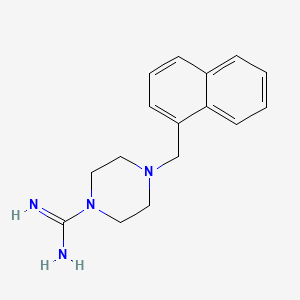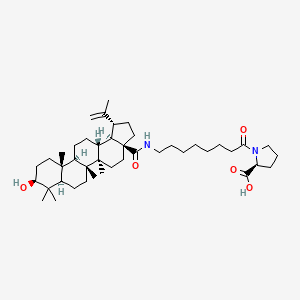
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Butoxyethyl Group: The butoxyethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base.
Attachment of Dimethylamino Propionamide: The final step involves the amidation reaction where the dimethylamino propionamide group is attached to the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)acetamide
- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)butyramide
Uniqueness
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological and chemical properties compared to its analogs.
Propiedades
Número CAS |
94027-96-0 |
|---|---|
Fórmula molecular |
C15H27N3O3 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
N-[4-(2-butoxyethyl)-3-methyl-1,2-oxazol-5-yl]-2-(dimethylamino)propanamide |
InChI |
InChI=1S/C15H27N3O3/c1-6-7-9-20-10-8-13-11(2)17-21-15(13)16-14(19)12(3)18(4)5/h12H,6-10H2,1-5H3,(H,16,19) |
Clave InChI |
LCSCBDRLGBUJHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC1=C(ON=C1C)NC(=O)C(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)
